molecular formula C11H17NO3 B2372485 N-[2-(3-Hydroxyoxan-3-yl)ethyl]but-2-ynamide CAS No. 2411243-08-6

N-[2-(3-Hydroxyoxan-3-yl)ethyl]but-2-ynamide

Cat. No.: B2372485
CAS No.: 2411243-08-6
M. Wt: 211.261
InChI Key: LKWFPGPTAGNRSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3-Hydroxyoxan-3-yl)ethyl]but-2-ynamide is a chemical compound with the molecular formula C11H17NO3 and a molecular weight of 211.261. This compound is characterized by the presence of a hydroxyoxane ring, an ethyl chain, and a but-2-ynamide group. It is used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-Hydroxyoxan-3-yl)ethyl]but-2-ynamide typically involves the following steps:

    Formation of the Hydroxyoxane Ring: This step involves the cyclization of a suitable precursor to form the hydroxyoxane ring.

    Attachment of the Ethyl Chain: The ethyl chain is introduced through a nucleophilic substitution reaction.

    Formation of the But-2-ynamide Group: The final step involves the formation of the but-2-ynamide group through a coupling reaction.

Industrial Production Methods

In industrial settings, the production of this compound is carried out using optimized reaction conditions to ensure high yield and purity. This typically involves the use of advanced catalytic systems and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-Hydroxyoxan-3-yl)ethyl]but-2-ynamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The but-2-ynamide group can be reduced to form amides or amines.

    Substitution: The ethyl chain can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as halides and alkoxides are used in substitution reactions.

Major Products

    Oxidation: Carbonyl compounds such as aldehydes and ketones.

    Reduction: Amides and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(3-Hydroxyoxan-3-yl)ethyl]but-2-ynamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3-Hydroxyoxan-3-yl)ethyl]but-2-ynamide involves its interaction with specific molecular targets and pathways. The hydroxyoxane ring and but-2-ynamide group play crucial roles in its binding to target proteins and enzymes, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3-Hydroxyoxan-3-yl)ethyl]but-2-ynamide: Characterized by the presence of a hydroxyoxane ring, an ethyl chain, and a but-2-ynamide group.

    N-[2-(3-Hydroxyoxan-3-yl)ethyl]but-2-ynylamine: Similar structure but with an amine group instead of an amide group.

    N-[2-(3-Hydroxyoxan-3-yl)ethyl]but-2-ynol: Similar structure but with an alcohol group instead of an amide group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

N-[2-(3-hydroxyoxan-3-yl)ethyl]but-2-ynamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-2-4-10(13)12-7-6-11(14)5-3-8-15-9-11/h14H,3,5-9H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKWFPGPTAGNRSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCCC1(CCCOC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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